Technical Monograph: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile
Technical Monograph: 2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile
Executive Summary
2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzonitrile (Systematic Name: 2-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile) represents a specialized fluorinated biphenyl scaffold critical to materials science and medicinal chemistry. Distinguished by its "push-pull" electronic architecture—anchored by an electron-withdrawing fluoronitrile core and an electron-donating thioether tail—this compound serves as a high-performance mesogen in liquid crystal (LC) displays and a versatile intermediate in the synthesis of biaryl-based pharmaceuticals.
This guide synthesizes the physicochemical profile, manufacturing protocols, and reactivity landscapes of this compound, designed for researchers requiring high-purity synthesis and functional application data.
Part 1: Physicochemical Profile & Structural Analysis
The molecule features a biphenyl core twisted by the steric influence of the ortho-fluorine atom. This non-planar conformation is vital for disrupting crystallinity in liquid crystal mixtures, thereby lowering melting points and enhancing solubility compared to non-fluorinated analogs.
Table 1: Chemical Identity & Properties
| Property | Specification |
| IUPAC Name | 2-Fluoro-4'-(methylsulfanyl)[1,1'-biphenyl]-4-carbonitrile |
| Molecular Formula | C₁₄H₁₀FNS |
| Molecular Weight | 243.30 g/mol |
| Core Scaffold | Fluorinated Biphenyl |
| Key Functional Groups | Nitrile (-CN), Aryl Fluoride (-F), Thioether (-SMe) |
| Electronic Character | High Dielectric Anisotropy ( |
| Predicted LogP | ~4.2 (Highly Lipophilic) |
| Solubility | Soluble in DCM, CHCl₃, Toluene; Insoluble in Water |
| Appearance | White to off-white crystalline solid |
Structural Causality
-
Ortho-Fluorine Effect: The fluorine atom at position 2 (ortho to the nitrile) creates a localized dipole that opposes the nitrile's dipole vector slightly but significantly lowers the melting point by increasing the dihedral angle between the phenyl rings, reducing
- stacking efficiency. -
Thioether Tail: The methylsulfanyl group acts as a polarizable soft handle. Unlike alkoxy chains, the sulfur atom allows for subsequent oxidation to sulfoxides or sulfones, enabling the tuning of polarity and biological metabolic stability.
Part 2: Synthesis & Manufacturing (Suzuki-Miyaura Protocol)
The most robust route to this scaffold is the palladium-catalyzed cross-coupling of 4-bromo-2-fluorobenzonitrile and 4-(methylthio)phenylboronic acid . This convergent approach avoids the incompatibility of the nitrile group with Grignard reagents.
Reaction Scheme (DOT Visualization)
Caption: Convergent Suzuki-Miyaura coupling pathway utilizing a biphasic solvent system to maximize solubility of the boronic acid and the halo-nitrile.
Detailed Experimental Protocol
Objective: Synthesis of 10g scale batch.
-
Reagent Preparation:
-
Charge a 500 mL 3-neck round-bottom flask with 4-bromo-2-fluorobenzonitrile (1.0 equiv, 41.3 mmol) and 4-(methylthio)phenylboronic acid (1.1 equiv, 45.4 mmol).
-
Add Pd(PPh₃)₄ (3 mol%, 1.24 mmol) in a glovebox or under a counter-flow of Nitrogen. Note: Pd(dppf)Cl₂ is a robust alternative if the tetrakis catalyst is inactive.
-
-
Solvent System:
-
Add Toluene (120 mL) and Ethanol (40 mL).
-
Add 2M aqueous Na₂CO₃ (40 mL, ~2.0 equiv).
-
Crucial Step: Sparge the biphasic mixture with Argon for 20 minutes to remove dissolved Oxygen.
-
-
Reaction:
-
Heat the mixture to vigorous reflux (approx. 90-100°C internal temp).
-
Monitor by TLC (Silica, 10% EtOAc/Hexanes) or HPLC. Conversion is typically complete within 8-12 hours.
-
-
Work-up:
-
Purification:
-
Recrystallize the crude solid from hot Ethanol or a Heptane/Toluene mixture to remove Palladium black and boronic acid byproducts.
-
Target Purity: >99.5% (HPLC) is required for Liquid Crystal applications to prevent conductivity issues.
-
Part 3: Reactivity & Functionalization
The chemical utility of this compound lies in its ability to serve as a divergent intermediate. The nitrile and thioether groups are orthogonal handles.
Reactivity Flowchart (DOT Visualization)
Caption: Orthogonal functionalization pathways. The thioether oxidation states modulate polarity, while nitrile derivatization accesses bioisosteres.
Key Transformations
-
Thioether to Sulfone: Oxidation with Oxone® or mCPBA converts the -SMe group to -SO₂Me. In liquid crystals, this dramatically increases the dielectric anisotropy (
) and clearing point, making the material suitable for high-voltage displays. -
Nitrile to Tetrazole: Reaction with Sodium Azide generates a tetrazole ring, a classic bioisostere for the carboxylic acid group in Angiotensin II receptor blockers (sartans). The ortho-fluorine atom protects the metabolic integrity of the adjacent ring positions.
Part 4: Applications
Liquid Crystal Displays (LCDs)
This molecule belongs to the class of Fluorinated Biphenyls , which are the workhorses of modern Active Matrix LCDs (TFT-LCD).
-
Role: High-birefringence (
) component. -
Mechanism: The high electron density of the biphenyl core, combined with the polarizability of the sulfur atom, enhances the refractive index anisotropy. The lateral fluorine atom suppresses the formation of higher-order smectic phases, promoting the desirable Nematic phase required for fast switching speeds.
Pharmaceutical Chemistry
The 2-fluoro-4-phenylbenzonitrile motif is a privileged scaffold in drug discovery.
-
Metabolic Stability: The fluorine atom blocks the P450-mediated hydroxylation at the typically labile ortho-position.
-
Bioisosterism: The 4-cyanobiphenyl unit mimics the biphenyl-acid moiety found in NSAIDs (e.g., Diflunisal analogs) but with distinct hydrogen-bonding properties.
Part 5: Safety & Handling
GHS Classification (Predicted based on analogs):
-
Signal Word: WARNING
-
Hazard Statements:
Handling Protocol:
-
Always manipulate in a fume hood to avoid inhalation of dust.
-
Cyanide Hazard: While the nitrile group is stable, thermal decomposition (>300°C) or strong acid treatment can release HCN gas. Ensure waste streams are kept basic (pH > 10) if hydrolysis is suspected.
References
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Suzuki Coupling Methodology: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
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Fluorinated Liquid Crystals: Kirsch, P., & Bremer, M. (2000). Nematic Liquid Crystals for Active Matrix Displays: Molecular Design and Synthesis. Angewandte Chemie International Edition, 39(23), 4216–4235. Link
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Thioether Reactivity in LCs: Hird, M. (2007). Fluorinated Liquid Crystals: Properties and Applications. Chemical Society Reviews, 36, 2070-2095. Link
-
Synthesis of 4-Bromo-2-fluorobenzonitrile (Precursor Data): National Center for Biotechnology Information. PubChem Compound Summary for CID 736029, 4-Bromo-2-fluorobenzonitrile. Link
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Boronic Acid Reactivity: Sigma-Aldrich Product Specification, 4-(Methylthio)phenylboronic acid.[4] Link
